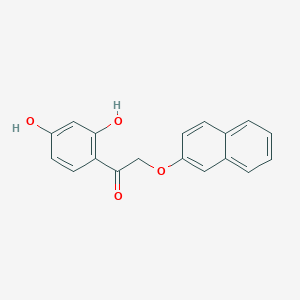![molecular formula C9H9F6N3OS B5597238 N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5597238.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea, also known as DTTU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important enzymes involved in cellular signaling pathways. DTTU has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating PTP function and potential therapeutic applications.
Mechanism of Action
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in phosphorylation levels of downstream signaling molecules, which can have a range of effects on cellular function.
Biochemical and Physiological Effects:
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea has been shown to have a range of biochemical and physiological effects, depending on the specific PTPs that it inhibits. These effects include increased insulin sensitivity, reduced inflammation, and inhibition of cancer cell proliferation. N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea has also been shown to have neuroprotective effects in a model of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea is a valuable tool for investigating PTP function and potential therapeutic applications. Its potency and selectivity make it a useful inhibitor for studying specific PTPs, and its availability in pure form allows for accurate dosing in experiments. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea does have some limitations, including its potential for off-target effects and the need for careful control of experimental conditions to ensure accurate interpretation of results.
Future Directions
There are many potential future directions for research involving N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea. One area of interest is the development of more specific inhibitors of individual PTPs, which could lead to more targeted therapies for a range of diseases. Another area of interest is the investigation of the role of PTPs in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea as a tool for screening potential drug candidates for PTP inhibition could lead to the development of new therapeutics for a range of diseases.
Synthesis Methods
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea can be synthesized using a variety of methods, including reaction of 1,3-thiazol-2-amine with 1,1-bis(trifluoromethyl)propyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography. Other methods for synthesizing N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea have also been reported in the literature.
Scientific Research Applications
N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea has been used extensively in scientific research as a tool for investigating PTP function and potential therapeutic applications. It has been shown to inhibit a range of PTPs, including PTP1B, which is a target for the treatment of type 2 diabetes and obesity. N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea has also been used to study the role of PTPs in cancer, inflammation, and other diseases.
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6N3OS/c1-2-7(8(10,11)12,9(13,14)15)18-5(19)17-6-16-3-4-20-6/h3-4H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGXEAWYXGCDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5597159.png)

![1-[3-(2-furyl)-3-phenylpropanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597182.png)
![(1S*,5R*)-3-[3-(2-chlorophenyl)propanoyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597189.png)
![2-[(tetrahydro-2-furanylmethyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5597194.png)
![ethyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B5597198.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5597208.png)
![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5597210.png)
![2-[(4-methylbenzyl)thio]-1,3-benzoxazole](/img/structure/B5597217.png)
![8-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597223.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5597226.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5597232.png)
![(4aS*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5597246.png)